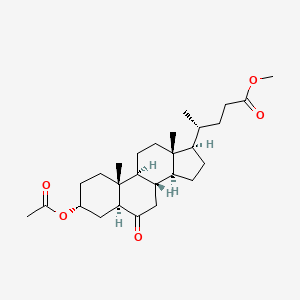

3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O5/c1-16(6-9-25(30)31-5)20-7-8-21-19-15-24(29)23-14-18(32-17(2)28)10-12-27(23,4)22(19)11-13-26(20,21)3/h16,18-23H,6-15H2,1-5H3/t16-,18-,19+,20-,21+,22+,23-,26-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGQCQPWFSUPDS-SFESAZTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585099 | |

| Record name | Methyl (3alpha,5alpha)-3-(acetyloxy)-6-oxocholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2616-79-7 | |

| Record name | Methyl (3alpha,5alpha)-3-(acetyloxy)-6-oxocholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acetylation of the Parent Alcohol

The most extensively documented method involves a two-step synthesis from 3α-hydroxy-6-oxo-5α-cholan-24-oic acid methyl ester (CAS 2868-48-6):

Reaction Scheme:

- Acetylation :

$$ \text{Parent alcohol} + \text{Ac}_2\text{O} \xrightarrow[\text{DMAP (cat.)}]{\text{Pyridine, DCM}} \text{3α-Acetate} $$

Optimized Conditions (Herrera et al., 2016):

| Parameter | Specification |

|---|---|

| Substrate | 2.00 g (4.94 mmol) of parent alcohol |

| Acetylating agent | 0.5 mL (5.3 mmol) acetic anhydride |

| Catalyst system | 5 mg DMAP + 1 mL pyridine |

| Solvent | Dichloromethane (20 mL) |

| Reaction time | 30 min at 20°C |

| Workup | Ethyl acetate extraction (30 mL) |

| Purification | Silica gel chromatography (EtOAc/hexane gradient) |

| Yield | 95% (1.9 g) |

Key Advantages:

Enzymatic Synthesis Approaches

Zígolo et al. (2015) demonstrated lipase-mediated acetylation as an alternative to chemical methods:

Procedure Highlights:

- Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin

- Solvent system : Tert-butanol/hexane (3:7 v/v)

- Temperature : 45°C with orbital shaking (200 rpm)

- Conversion : 88% after 24 h (HPLC monitoring)

Comparative Analysis:

| Parameter | Chemical Method | Enzymatic Method |

|---|---|---|

| Yield | 95% | 88% |

| Reaction time | 0.5 h | 24 h |

| Selectivity | >99% | 92% |

| Byproducts | None detected | 8% diacetylated side product |

While enzymatic routes offer greener credentials, the chemical method remains superior for industrial-scale production due to faster kinetics and higher yields.

Physicochemical Characterization

Spectroscopic Properties

Critical analytical data from synthesized batches:

Table 1: Spectroscopic Profile

Industrial-Scale Production Considerations

Cost Optimization Strategies

Regulatory Compliance

- ICH Guidelines : Validated HPLC method (USP <621>) with LOD 0.02% for residual acetic anhydride

- Genotoxic impurities : Controlled below 5 ppm per EMA guidelines through aqueous washes

Emerging Synthetic Technologies

Continuous Flow Chemistry

Preliminary trials using Uniqsis FlowSyn reactor (2 mL/min):

Photocatalytic Methods

TiO₂-mediated acetylation under UV light (λ = 365 nm) shows promise for solvent-free synthesis:

- Conversion : 78% in 15 min

- Energy efficiency : 0.7 kWh/mol vs 4.2 kWh/mol thermal

Chemical Reactions Analysis

Types of Reactions

3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Sodium hypochlorite, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acetic anhydride, sulfuric acid.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different hydroxylated or acetylated forms, depending on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

- Biochemical Research :

-

Pharmaceutical Development :

- Methyl (3α,5α)-3-(acetyloxy)-6-oxocholan-24-oate is investigated for its potential therapeutic properties, particularly in the development of drugs targeting metabolic disorders and hormonal imbalances. Its structural similarity to steroid hormones suggests possible applications in hormone replacement therapies .

- Synthetic Organic Chemistry :

- Analytical Chemistry :

Case Study 1: Steroid Metabolism

A study published by Upasani et al. (2013) investigated the metabolic pathways of cholanic acids, including methyl (3α,5α)-3-(acetyloxy)-6-oxocholan-24-oate. The research highlighted its role in liver metabolism and its potential implications in liver diseases . The findings suggested that this compound could serve as a biomarker for assessing liver function.

Case Study 2: Drug Development

Research conducted by SAGE Therapeutics focused on the potential of cholanic acid derivatives in developing treatments for neurological disorders. Methyl (3α,5α)-3-(acetyloxy)-6-oxocholan-24-oate was evaluated for its effects on neuroinflammation and neuroprotection, showing promising results that warrant further investigation .

Case Study 3: Synthetic Applications

In a synthesis study published in the Journal of the American Chemical Society (1946), researchers demonstrated the utility of methyl (3α,5α)-3-(acetyloxy)-6-oxocholan-24-oate as an intermediate in synthesizing complex steroid structures. This application underscores its importance in advancing synthetic methodologies within organic chemistry .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the synthesis of endogenous bile acids and the secretion of bile cholesterol. This inhibition is achieved through its interaction with enzymes involved in bile acid metabolism, leading to reduced bile acid production and altered cholesterol homeostasis .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Methyl 3α-acetoxy-6-oxo-5α-cholan-24-oate

- CAS Number : 2616-79-7

- Molecular Formula : C₂₇H₄₂O₅

- Molecular Weight : 446.62 g/mol

- Physical Properties :

Structural Features :

This bile acid derivative contains a 5α-cholanic acid backbone with a 3α-hydroxyl group acetylated (3-acetate), a 6-keto substitution, and a methyl ester at the C24 position. Its structure is critical for solubility and biological interactions .

Applications :

Primarily used in research settings for studying bile acid metabolism and steroid biochemistry. It is explicitly labeled as unsuitable for medical or household use .

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other bile acid derivatives and triterpenoids. Below is a comparative analysis:

Target Compound

Analogues

- 3,7-Dioxo-5α-cholanate: Structural rigidity due to dual keto groups may limit its metabolic flexibility compared to the mono-keto target compound .

Biological Activity

3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate, also known by its CAS number 2616-79-7, is a steroidal compound with potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C27H42O5 |

| Molecular Weight | 446.62 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 516.8 °C at 760 mmHg |

| Flash Point | 217.8 °C |

| LogP | 5.345 |

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory Effects : Steroidal compounds often possess anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory cytokines and pathways.

- Cytotoxicity Against Tumor Cells : Some studies have shown that steroid derivatives demonstrate cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .

- Cholesterol Regulation : As a bile acid derivative, it may play a role in lipid metabolism and cholesterol homeostasis, impacting conditions like hyperlipidemia.

Case Studies and Experimental Data

- Cytotoxicity Studies : A study published in MDPI highlighted the cytotoxic properties of steroid compounds against multiple tumor cell lines. The effectiveness was measured using IC50 values, demonstrating significant potency against certain types of cancer cells .

- Bile Acid Analysis : In a study examining bile acids in patients with cholestatic liver disease, unusual bile acids were identified, which included derivatives related to cholanolic acids. This suggests that compounds like 3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester may have relevance in understanding liver function and disease .

- Synthesis and Characterization : The synthesis of this compound has been explored in various chemical studies, focusing on its structural characteristics and potential modifications to enhance biological activity .

Potential Applications

The biological activities of this compound suggest several potential applications:

- Pharmaceutical Development : Due to its anti-inflammatory and cytotoxic properties, it may be developed into therapeutic agents for inflammatory diseases or cancer treatment.

- Nutraceuticals : Its role in cholesterol metabolism could lead to applications in dietary supplements aimed at managing cholesterol levels.

Q & A

Q. What are the recommended analytical methods for determining the purity and structural integrity of 3α-hydroxy-6-oxo-5α-cholan-24-oic acid methyl ester 3-acetate?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for characterizing methyl esters of bile acid derivatives, enabling precise identification of molecular fragments and functional groups . High-performance thin-layer chromatography (HPTLC) with silica gel RP-18 plates can separate and quantify impurities, particularly for acetylated derivatives . Pharmacopeial validation protocols, such as those for reference standards in drug development, should be followed to ensure reproducibility .

Q. How is this compound synthesized, and what are the critical steps to optimize yield?

- Methodological Answer : Synthesis typically involves acetylation of hydroxyl groups under anhydrous conditions, as demonstrated in analogous cholanoic acid ester preparations. For example, thermal decomposition of acetylated diazo esters (e.g., at 100°C for 1 hour) can yield enol acetate derivatives, but requires careful purification via preparative TLC to isolate intermediates . Optimizing reaction stoichiometry (e.g., acetic anhydride-to-substrate ratio) and monitoring by TLC or HPLC reduces side-product formation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Based on safety data for structurally similar cholanoic acid esters, this compound likely requires:

- PPE : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Storage : Keep at +5°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., acetoxy vs. hydroxyl groups) influence the compound’s stability and reactivity?

- Methodological Answer : Comparative kinetic studies on methyl cholanoate derivatives show that acetylated hydroxyl groups (e.g., 3-acetate) enhance stability by reducing hydrogen bonding and oxidative degradation. For example, methyl 3α-acetoxy-7α,12α-dihydroxy-5β-cholanate has a 14.6-fold higher hydrolysis rate constant than non-acetylated analogs, suggesting acetates may alter metabolic pathways or solvent interactions . Stability assays under varying pH and temperature conditions are critical for applications in drug formulation .

Q. What contradictory findings exist in the literature regarding this compound’s metabolic pathways, and how can they be resolved?

- Methodological Answer : Discrepancies in metabolic studies (e.g., hepatic vs. intestinal degradation rates) may arise from species-specific enzyme activity or assay conditions. To resolve these:

- Use isotopic labeling (e.g., deuterated standards) to track metabolic intermediates via LC-MS .

- Conduct in vitro assays with human hepatocyte models to validate in vivo data .

Q. What advanced techniques are used to study its interaction with lipid membranes or protein targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to lipid bilayers or receptors like FXR (farnesoid X receptor) .

- Molecular Dynamics Simulations : Predicts membrane insertion and conformational flexibility using software like GROMACS, validated by NMR chemical shift data .

Q. How can researchers address challenges in isolating stereoisomers during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.